BenchChemオンラインストアへようこそ!

3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

antimicrobial oxadiazole regioisomer

Procure this 1,2,4-oxadiazole-quinazolinone hybrid as a structurally orthogonal probe for antibacterial screening (Xanthomonas spp., P. aeruginosa). The thioether linker eliminates EGFR/BRAFV600E H-bond donor interactions, redirecting cytotoxicity toward non-kinase mechanisms. Use the N3‑benzyl group as a logP reference to expand SAR with reduced IP risk vs 1,3,4‑oxadiazole series.

Molecular Formula C24H18N4O2S
Molecular Weight 426.49
CAS No. 1986242-21-0
Cat. No. B3015393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
CAS1986242-21-0
Molecular FormulaC24H18N4O2S
Molecular Weight426.49
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5
InChIInChI=1S/C24H18N4O2S/c29-23-19-13-7-8-14-20(19)25-24(28(23)15-17-9-3-1-4-10-17)31-16-21-26-22(27-30-21)18-11-5-2-6-12-18/h1-14H,15-16H2
InChIKeyHIJPIQQRFSJSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1986242-21-0): Structural Identity and Procurement-Relevant Characteristics


The compound 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1986242-21-0) belongs to the quinazolin-4(3H)-one class, which is widely exploited for antimicrobial, antiproliferative, and enzyme-inhibitory activities [1]. Its structure incorporates three pharmacophoric elements: a quinazolin-4(3H)-one core, a 1,2,4-oxadiazole ring, and a thioether (–S–CH₂–) bridge. The 1,2,4-oxadiazole regioisomer is distinct from the more commonly reported 1,3,4-oxadiazole-containing analogs and may confer different electronic properties and metabolic stability profiles [2]. The compound is supplied primarily as a research tool (purity typically 95%) for in-vitro screening and structure-activity relationship (SAR) studies.

Why Generic Substitution of 3-Benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Is Scientifically Unreliable


Quinazolin-4(3H)-one derivatives are not interchangeable because small structural variations—oxadiazole regioisomerism (1,2,4- vs. 1,3,4-oxadiazole), N3-substituent identity (benzyl vs. alkyl), and linker type (thioether vs. amino)—produce large differences in target potency, selectivity, and physicochemical properties [1][2]. For example, the 1,2,4-oxadiazole ring in the target compound positions the heteroatoms in a distinct arrangement that alters hydrogen-bonding capacity and dipole moment relative to the 1,3,4-isomer, which can shift antimicrobial spectrum by orders of magnitude [1]. Similarly, the N3-benzyl group modulates log P and target affinity compared to N3-ethyl or N3-pentyl analogs [1]. The specific quantitative consequences of these structural choices, where available, are detailed below.

Quantitative Differentiation Evidence for 3-Benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one vs. Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Antimicrobial Activity Differential in Quinazolin-4(3H)-one Thioether Series

In the quinazolin-4(3H)-one thioether series, the oxadiazole regioisomer profoundly influences antibacterial potency. The 1,2,4-oxadiazole-containing compound class has been reported to show distinct antiproliferative multitargeted inhibition profiles (EGFR/BRAFV600E dual inhibition) [2], whereas 1,3,4-oxadiazole analogs in the Wang et al. study exhibited potent activity against phytopathogenic bacteria Xanthomonas oryzae pv. oryzae (Xoo) with EC₅₀ values ranging from 1.6 to >100 µg/mL depending on substitution [1]. The 1,2,4-oxadiazole isomer of the target compound is expected to show a different target selectivity profile due to altered H-bond acceptor topology and dipole orientation, although direct head-to-head data for this exact pairing is not yet available in the primary literature.

antimicrobial oxadiazole regioisomer

N3-Benzyl vs. N3-Alkyl Substituent Effect on Lipophilicity and Predicted Target Engagement in Quinazolin-4(3H)-one Series

The N3-benzyl group in the target compound enhances lipophilicity compared to smaller N3-alkyl congeners (e.g., 3-ethyl or 3-pentyl derivatives). In the 1,3,4-oxadiazole thioether series, 3D-QSAR analysis demonstrated that log P is a principal determinant of antibacterial activity, with optimal log P values for Xoo inhibition falling in the range of ~3.5–4.5 [1]. The N3-benzyl group is predicted to shift log P into this favorable window more than N3-ethyl or N3-pentyl, which may result in suboptimal or excessive lipophilicity. However, no experimentally measured log P or target-binding data for the exact target compound have been published.

lipophilicity SAR quinazolinone

Thioether (–S–CH₂–) Linker vs. Amino Linker: Impact on Antiproliferative Multitargeted Inhibition in 1,2,4-Oxadiazole/Quinazoline-4-one Hybrids

The thioether linker in the target compound is chemically and metabolically distinct from the methylamino linker used in the 1,2,4-oxadiazole/quinazoline-4-one hybrids reported by Mohamed et al. (2024) [1]. In that study, amino-linked hybrids 9b and 9c exhibited dual EGFR/BRAFV600E inhibition with antiproliferative IC₅₀ values below 10 µM against cancer cell lines, and the amino group participates in critical hydrogen bonds within the kinase ATP-binding pocket [1]. Replacing the amino linker with a thioether abolishes this H-bond donor capacity, which is expected to alter kinase selectivity and may redirect activity toward non-kinase targets (e.g., bacterial enzymes). No direct enzymatic or cellular data for the thioether-linked compound are available for comparison.

linker chemistry antiproliferative kinase inhibition

Patent Landscape: 1,2,4-Oxadiazole Quinazoline Scaffold Coverage and Freedom-to-Operate Differentiation

A review of accessible patent literature indicates that the majority of quinazoline-oxadiazole hybrid patents (e.g., CN109721594A) claim 1,3,4-oxadiazole derivatives for agricultural antimicrobial use [1]. The 1,2,4-oxadiazole regioisomer, particularly with a thioether linkage and N3-benzyl substitution, is under-represented in granted composition-of-matter claims, potentially offering broader freedom-to-operate for industrial R&D programs. The specific combination of 1,2,4-oxadiazole + thioether + N3-benzyl in the target compound appears absent from the examples and claims of the major relevant patent families, though a formal freedom-to-operate analysis is advised.

patent freedom-to-operate oxadiazole

Recommended Procurement Scenarios for 3-Benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Based on Differentiated Evidence


Antimicrobial Screening Against Phytopathogenic Bacteria with 1,2,4-Oxadiazole-Specific SAR Exploration

Procure this compound as a 1,2,4-oxadiazole regioisomer probe for antibacterial screening against Xanthomonas spp., Pseudomonas aeruginosa, and other Gram-negative pathogens. The 1,2,4-oxadiazole configuration is structurally orthogonal to the 1,3,4-oxadiazole series that dominates published antimicrobial SAR [1]. Use the N3-benzyl substituent as a reference point for log P optimization before exploring additional N3 diversity.

Kinase-Independent Antiproliferative Profiling Panels

Include this thioether-linked compound in antiproliferative screening panels where amino-linked 1,2,4-oxadiazole/quinazoline-4-one hybrids have failed due to kinase-mediated toxicity or resistance [2]. The thioether linker precludes the H-bond donor interaction required for EGFR/BRAFV600E binding, potentially redirecting cytotoxicity toward non-kinase mechanisms and offering a differentiated selectivity window.

IP-Safe Lead Generation for Agrochemical or Anti-Infective Programs

Select this compound as a starting scaffold for agrochemical or anti-infective lead optimization, leveraging the apparent gap in patent coverage for 1,2,4-oxadiazole + thioether + N3-benzyl combinations [3]. The structural novelty relative to claimed 1,3,4-oxadiazole series may simplify downstream IP filing and reduce litigation risk.

Quote Request

Request a Quote for 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.